2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 2-position and a cyclopropylmethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
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Formation of the Pyrrolo[2,3-d]pyrimidine Core: : The pyrrolo[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives. This step often requires the use of catalysts and specific reaction conditions to achieve the desired product.
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Introduction of the Chloro Group: : The chloro group at the 2-position can be introduced through a halogenation reaction. Common reagents for this step include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
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Attachment of the Cyclopropylmethyl Group: : The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of cyclopropylmethyl halides and a suitable base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
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Substitution Reactions: : The chloro group at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
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Oxidation and Reduction Reactions: : The compound can undergo oxidation or reduction reactions to modify the functional groups present on the pyrrolo[2,3-d]pyrimidine core.
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Cross-Coupling Reactions: : The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Hiyama couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
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Substitution Reactions: : Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
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Oxidation and Reduction Reactions: : Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
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Cross-Coupling Reactions: : Catalysts such as palladium (Pd) complexes and ligands like triphenylphosphine (PPh3) are commonly used. Reaction conditions may include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex molecules with extended aromatic systems.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anticancer, antiviral, and antimicrobial activities.
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Biological Research: : The compound can be used as a tool to study biological pathways and molecular mechanisms. Its interactions with enzymes, receptors, and other biomolecules can provide insights into cellular processes.
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Chemical Biology: : The compound can be used as a probe to investigate the structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives. This can aid in the design and development of new compounds with improved biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can exert its effects through various mechanisms, such as:
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Enzyme Inhibition: : The compound may inhibit the activity of enzymes by binding to their active sites or allosteric sites. This can disrupt enzymatic reactions and affect cellular processes.
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Receptor Modulation: : The compound may interact with receptors on the cell surface or within the cell, modulating their activity and influencing signal transduction pathways.
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DNA Intercalation: : The compound may intercalate into DNA, affecting DNA replication and transcription. This can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
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2-Chloropyrimidine: : This compound shares the chloro group at the 2-position but lacks the pyrrolo[2,3-d]pyrimidine core and cyclopropylmethyl group. It is commonly used in cross-coupling reactions and as a building block in organic synthesis.
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7H-Pyrrolo[2,3-d]pyrimidine: : This compound shares the pyrrolo[2,3-d]pyrimidine core but lacks the chloro and cyclopropylmethyl groups. It is a versatile scaffold in medicinal chemistry and has been studied for various biological activities.
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Cyclopropylmethyl Derivatives: : Compounds with cyclopropylmethyl groups are known for their stability and unique steric properties. They are used in the design of bioactive molecules and can enhance the pharmacokinetic properties of drugs.
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-12-5-8-3-4-14(9(8)13-10)6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKOKCBYQIPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CN=C(N=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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